N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13638137
InChI: InChI=1S/C21H26BNO4/c1-20(2)21(3,4)27-22(26-20)16-11-12-17(18(14-16)25-5)23-19(24)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3,(H,23,24)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC3=CC=CC=C3)OC
Molecular Formula: C21H26BNO4
Molecular Weight: 367.2 g/mol

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide

CAS No.:

Cat. No.: VC13638137

Molecular Formula: C21H26BNO4

Molecular Weight: 367.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide -

Specification

Molecular Formula C21H26BNO4
Molecular Weight 367.2 g/mol
IUPAC Name N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-phenylacetamide
Standard InChI InChI=1S/C21H26BNO4/c1-20(2)21(3,4)27-22(26-20)16-11-12-17(18(14-16)25-5)23-19(24)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3,(H,23,24)
Standard InChI Key NPFZADXWHWGTED-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC3=CC=CC=C3)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC3=CC=CC=C3)OC

Introduction

Structural Overview and Physicochemical Properties

Molecular Composition

The compound is characterized by a central phenyl ring substituted with a methoxy group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 4. The phenylacetamide moiety is attached via an amide linkage to the nitrogen atom of the aryl group.

PropertyValueSource
Molecular FormulaC₂₁H₂₆BNO₄
Molecular Weight367.2 g/mol
CAS Number2045409-68-3
IUPAC NameN-[2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-phenylacetamide
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC3=CC=CC=C3)OC
InChIInChI=1S/C21H26BNO4/c1-20(2)21(3,4)27-22(26-20)16-11-12-17(18(14-16)25-5)23-19(24)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3,(H,23,24)

Predicted Physical Properties

While experimental data are scarce, computational models provide insights into its behavior:

PropertyPredicted ValueSource
Boiling Point532.6 ± 50.0°C
Density1.13 ± 0.1 g/cm³
pKa14.50 ± 0.70

The dioxaborolane group enhances its stability in organic solvents, making it suitable for reactions requiring mild conditions.

Synthesis and Reactivity

Reactivity in Cross-Coupling Reactions

The boronate ester enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. For example:

Reaction TypeConditionsOutcomeSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CFormation of biaryl derivatives

The methoxy group may influence regioselectivity and electronic effects on the aryl ring, modulating reaction efficiency.

Applications in Organic Synthesis and Drug Development

Role as an Intermediate

This compound serves as a building block for constructing complex molecules, particularly in:

  • Pharmaceutical Synthesis: Designing kinase inhibitors or G-protein-coupled receptor (GPCR) modulators.

  • Material Science: Functionalizing polymers or nanoparticles requiring boronate linkages.

Biological Activity (Indirect Evidence)

While direct bioactivity data are absent, structural analogs (e.g., boron-containing phenylacetamides) exhibit:

  • Anticancer Properties: Inhibition of kinases through boron-mediated interactions.

  • Enzyme Modulation: Binding to hydrophobic pockets in targets like Gq proteins .

Further studies are needed to validate its therapeutic potential.

HazardRecommendationSource
Skin/IrritationUse gloves and protective clothing
StabilityStore at 2–8°C under inert gas
SolubilityDissolve in DMSO or DMF

Reactivity with strong acids/bases should be minimized to prevent hydrolysis of the boronate ester.

Comparative Analysis with Structural Analogues

Similar Compounds and Variants

CompoundCAS NumberKey DifferenceApplicationSource
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide1256360-63-0Benzamide instead of phenylacetamideCross-coupling intermediates
N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide1256360-26-5Boronate at position 5Suzuki couplings
N-(2-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butyramide2246585-78-2Butyramide instead of phenylacetamidePeptide coupling

Functional Group Impact

  • Methoxy Group: Enhances electron density at the ortho position, favoring electrophilic substitution.

  • Dioxaborolane: Provides a reactive site for transmetalation in cross-couplings.

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